![molecular formula C13H9B B1628162 1-(3-Bromo-1-propynyl)naphthalene CAS No. 352035-98-4](/img/structure/B1628162.png)
1-(3-Bromo-1-propynyl)naphthalene
Overview
Description
1-(3-Bromo-1-propynyl)naphthalene is a chemical compound used as a derivatization agent . It is used in industrial and scientific research .
Synthesis Analysis
This compound can be used to protect alcohols in the form of a 1-naphthylpropargyl ether that can be cleaved with DDQ . The synthesis of this compound involves the introduction of the (1-naphthyl)propargyl group as a sterically unobtrusive alcohol protecting group .Chemical Reactions Analysis
The (1-naphthyl)propargyl group in 1-(3-Bromo-1-propynyl)naphthalene is introduced as a sterically unobtrusive alcohol protecting group that can be cleaved in a single step by exposure to dichlorodicyanoquinone in wet dichloromethane .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Bromo-1-propynyl)naphthalene is 245.11 . The melting point is between 43-47°C .Scientific Research Applications
Synthesis of Cyano Acids for Tachykinin Receptor Antagonists 1-(3-Bromo-1-propynyl)naphthalene derivatives have been utilized in synthesizing 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This synthesis involves a new route that addresses previous difficulties such as the stoichiometric use of mercury salts and operational challenges, offering advantages in terms of yield and process simplicity (Ashworth et al., 2003).
Development of Bromo-Substituted Naphthalene Dianhydride Derivatives Bromo-substituted naphthalene derivatives, including those related to 1-(3-Bromo-1-propynyl)naphthalene, have been synthesized for applications in materials and supramolecular chemistry. This research focuses on efficient and practical methods to obtain specific bromo-substituted naphthalene dianhydride derivatives, which are precursors for core-substituted 1,4,5,8-naphthalene diimides (cNDIs) used in various scientific fields (Ping, 2012).
Synthesis and Characterization of Naphthalene Derivatives Studies on the synthesis, NMR spectra, and ESR spectrum of naphthalene derivatives, including those similar to 1-(3-Bromo-1-propynyl)naphthalene, have been conducted. These investigations provide insights into the chemical behavior and properties of such naphthalene derivatives under various conditions, contributing to a deeper understanding of their potential applications (Staab & Haenel, 1970).
Functionalization of Metal-Organic Frameworks Naphthalene derivatives, related to 1-(3-Bromo-1-propynyl)naphthalene, have been used in the functionalization of UiO-66 metal-organic frameworks. These modifications, including bromo and naphthalene functionalizations, enable the development of new frameworks with potential applications in various scientific areas (Garibay & Cohen, 2010).
Naphthalene Diimides in Supramolecular Chemistry Naphthalene diimides (NDIs), closely related to 1-(3-Bromo-1-propynyl)naphthalene, have applications in supramolecular chemistry, molecular sensors, and catalysis. The research encompasses the synthesis, properties, and applications of NDIs and their role in host-guest complexes, ion-channels, and interactions with DNA for medicinal applications (Kobaisi et al., 2016).
Safety And Hazards
1-(3-Bromo-1-propynyl)naphthalene is classified as a dangerous good for transport . It may cause skin irritation, serious eye damage, respiratory irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMQJTYLOVTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568180 | |
Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-propynyl)naphthalene | |
CAS RN |
352035-98-4 | |
Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromo-1-propynyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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